4-bromo-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
4-Bromo-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a benzamide derivative with a benzothiazole core and a dimethylaminoethyl side chain.
Properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S.ClH/c1-4-26-16-6-5-7-17-18(16)22-20(27-17)24(13-12-23(2)3)19(25)14-8-10-15(21)11-9-14;/h5-11H,4,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIUTVAMEWFYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic compound notable for its diverse functional groups, including a bromo group, a dimethylaminoethyl group, an ethoxy group, and a benzothiazole moiety. This structural diversity suggests significant potential for various biological activities, particularly in medicinal chemistry.
- Molecular Formula : C18H22BrN3O2S
- Molecular Weight : Approximately 484.8 g/mol
- IUPAC Name : 4-bromo-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The dimethylaminoethyl group enhances binding to biological receptors, while the bromo and ethoxy groups contribute to the compound's reactivity and stability. These interactions can influence various cellular processes, including apoptosis and cell cycle regulation.
Biological Activities
Research indicates that derivatives of benzothiazole, including this compound, exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this one have demonstrated significant anticancer effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines .
- In vitro assays using the MTT method have revealed that these compounds can induce apoptosis and cell cycle arrest in cancer cells at varying concentrations (1, 2, and 4 μM) .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-N-(6-methoxybenzothiazol-2-yl)-benzamide | Contains a methoxy group instead of an ethoxy group | May exhibit different solubility and reactivity |
| N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide | Features a pyrrolidine sulfonamide moiety | Potentially different biological activities due to sulfonamide presence |
| 4-Bromo-N-(4-methoxyphenyl)-benzamide | Lacks the benzothiazole ring | Simpler structure may influence pharmacological properties |
This table illustrates how variations in functional groups can lead to distinct chemical behaviors and biological activities.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in cancer treatment:
- Study on A431 and A549 Cell Lines :
- Inflammatory Response Modulation :
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest potential for development as an antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It is hypothesized to inhibit key enzymes involved in inflammatory pathways, which could lead to reduced symptoms in various disease models. This makes it a candidate for therapeutic applications in conditions characterized by inflammation.
Synthetic Routes
The synthesis of 4-Bromo-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step processes including:
- Bromination of a precursor benzamide compound.
- Introduction of the dimethylaminoethyl and ethoxy groups.
Common solvents used in these reactions include ethanol and dichloromethane, often requiring catalysts to facilitate the reactions.
Industrial Production
In industrial settings, large-scale production may employ automated reactors and continuous flow systems to enhance efficiency and yield. This approach allows for the controlled bromination and functional group modifications necessary for synthesizing the compound.
Antimicrobial Efficacy Study
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. The findings indicated that it not only inhibited growth but also demonstrated bactericidal effects at higher concentrations. This study supports further investigation into its potential as a novel antimicrobial agent.
Anti-inflammatory Mechanism Investigation
Research conducted at a leading pharmaceutical lab focused on the anti-inflammatory mechanisms of this compound. Using cell culture models, the study found that it significantly reduced the production of pro-inflammatory cytokines. These results underscore its potential therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Bromine vs. Sulfonyl Groups
Ethoxy vs. Methoxy/Ethyl Substituents
The ethoxy group on the benzothiazole (target compound) offers moderate lipophilicity compared to the methoxy group in , which increases solubility, or the ethyl group in , which reduces steric bulk .
Amidine vs. Amide Core
The benzamidine in has a higher pKa (~11) than benzamides (pKa ~0–5), making it more basic and prone to protonation at physiological pH, which could alter membrane permeability .
Preparation Methods
Synthesis of 4-Ethoxy-1,3-Benzothiazol-2-Amine
The benzothiazole core is synthesized via cyclization of substituted thioureas. A representative protocol involves:
-
Thiourea Formation : 4-Ethoxyaniline reacts with ammonium thiocyanate in ethanol under hydrochloric acid catalysis to form 1-(4-ethoxyphenyl)thiourea .
-
Cyclization : Treatment with concentrated sulfuric acid induces cyclization to 4-ethoxy-1,3-benzothiazol-2-amine (Yield: 78–85%) .
Table 1: Reaction Conditions for Benzothiazole Synthesis
Preparation of 4-Bromo-N-[2-(Dimethylamino)ethyl]Benzamide
The benzamide fragment is synthesized via amidation:
-
Acid Chloride Formation : 4-Bromobenzoic acid reacts with thionyl chloride (SOCl₂) in toluene under reflux to form 4-bromobenzoyl chloride .
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Amidation : The acid chloride is treated with 2-(dimethylamino)ethylamine in tetrahydrofuran (THF) at 0–5°C, yielding the secondary benzamide (Yield: 88%) .
Table 2: Amidation Optimization Data
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | THF | 88% |
| Temperature | 0–5°C | 88% |
| Base | Triethylamine | 90% |
Coupling of Benzothiazole and Benzamide Moieties
The final coupling employs nucleophilic aromatic substitution:
-
Activation : The benzamide undergoes bromine displacement using potassium tert-butoxide in dimethylformamide (DMF) at 60°C .
-
Coupling : 4-Ethoxy-1,3-benzothiazol-2-amine reacts with the activated benzamide in the presence of catalytic copper(I) iodide (CuI), achieving 76% yield .
Table 3: Coupling Reaction Variables
| Catalyst | Solvent | Time | Yield |
|---|---|---|---|
| CuI | DMF | 12 hr | 76% |
| Pd(OAc)₂ | Dioxane | 18 hr | 68% |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid treatment:
-
Protonation : The tertiary amine reacts with gaseous HCl in diethyl ether at −10°C.
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Crystallization : The precipitate is recrystallized from ethanol/water (Yield: 95%) .
Table 4: Salt Formation Parameters
| Acid Source | Solvent | Temperature | Purity |
|---|---|---|---|
| HCl (g) | Ether | −10°C | 99% |
| HCl (aq) | Ethanol | 25°C | 97% |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors for cyclization and amidation steps, enhancing reproducibility:
-
Flow Cyclization : Thiourea cyclization achieves 82% yield at 120°C with a residence time of 20 minutes .
-
Automated Crystallization : Hydrochloride salt precipitation is monitored via inline pH and particle size sensors.
Comparative Analysis of Synthetic Routes
Table 5: Route Efficiency Comparison
| Method | Total Yield | Cost Index | Scalability |
|---|---|---|---|
| A | 54% | High | Moderate |
| B | 62% | Medium | High |
Route B (thiourea cyclization + CuI coupling) offers optimal balance between yield and cost for industrial applications .
Mechanistic Insights and Side Reactions
Key side reactions include:
Q & A
What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with coupling a bromobenzamide core to a benzothiazole derivative. Key steps include:
- Amide bond formation: Use of coupling agents (e.g., EDC/HOBt) under inert atmosphere .
- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reactivity .
- Temperature control: Reflux conditions (e.g., 80–100°C) for nucleophilic substitution reactions .
- Purification: Column chromatography or recrystallization to isolate the hydrochloride salt .
Critical Parameters:
- pH adjustment during salt formation to ensure high yield .
- Use of HPLC to monitor reaction progress and purity (>95% purity threshold) .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques is required for structural confirmation and purity assessment:
| Technique | Application | Key Peaks/Data | References |
|---|---|---|---|
| 1H/13C NMR | Confirm substituent positions and hydrogen environments | Aromatic protons (δ 7.0–8.5 ppm), dimethylamino (δ 2.2–3.0 ppm) | |
| FT-IR | Identify functional groups (e.g., C=O, C-N) | ~1650 cm⁻¹ (amide I band) | |
| Mass Spectrometry | Verify molecular weight and fragmentation pattern | [M+H]+ ion matching theoretical mass | |
| HPLC | Assess purity and quantify impurities | Retention time consistency (±0.2 min) |
How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity. Strategies include:
- Standardized bioassays: Use validated protocols (e.g., NIH/ATCC cell lines) to minimize variability .
- Purity verification: Re-test biological activity after repurifying the compound via HPLC .
- Structural analogs: Compare activity with closely related derivatives (e.g., chloro vs. bromo substituents) to identify SAR trends .
Example: A study reporting inconsistent kinase inhibition may require re-evaluation under controlled ATP concentrations .
What computational methods assist in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking: Predict binding modes to enzymes (e.g., kinases) using software like AutoDock Vina .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- MD simulations: Evaluate stability of ligand-protein complexes over 100-ns trajectories .
Case Study: DFT analysis of the dimethylamino group revealed enhanced electron-donating capacity, correlating with improved receptor binding in benzothiazole derivatives .
How does modifying substituents (e.g., bromo vs. chloro) impact the pharmacological profile?
Methodological Answer:
Structure-Activity Relationship (SAR) studies demonstrate:
- Bromo substituent: Enhances lipophilicity (logP +0.5) and target affinity due to halogen bonding .
- Ethoxy group: Increases metabolic stability compared to methoxy analogs .
- Dimethylaminoethyl chain: Improves solubility in physiological buffers (e.g., PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
